molecular formula C17H16F4N2O4S2 B4268384 1,4-bis[(3,4-difluorophenyl)sulfonyl]-1,4-diazepane

1,4-bis[(3,4-difluorophenyl)sulfonyl]-1,4-diazepane

Cat. No.: B4268384
M. Wt: 452.4 g/mol
InChI Key: XDHLYLKSKICPJO-UHFFFAOYSA-N
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Description

1,4-bis[(3,4-difluorophenyl)sulfonyl]-1,4-diazepane is a chemical compound known for its unique structure and properties It consists of a diazepane ring substituted with two 3,4-difluorophenylsulfonyl groups

Properties

IUPAC Name

1,4-bis[(3,4-difluorophenyl)sulfonyl]-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F4N2O4S2/c18-14-4-2-12(10-16(14)20)28(24,25)22-6-1-7-23(9-8-22)29(26,27)13-3-5-15(19)17(21)11-13/h2-5,10-11H,1,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHLYLKSKICPJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)F)F)S(=O)(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F4N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,4-bis[(3,4-difluorophenyl)sulfonyl]-1,4-diazepane typically involves the reaction of 1,4-diazepane with 3,4-difluorobenzenesulfonyl chloride. The reaction is carried out under controlled conditions, often using a base such as triethylamine to facilitate the reaction. The process involves the nucleophilic substitution of the sulfonyl chloride groups by the diazepane nitrogen atoms, resulting in the formation of the desired compound .

Chemical Reactions Analysis

1,4-bis[(3,4-difluorophenyl)sulfonyl]-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the sulfonyl groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,4-bis[(3,4-difluorophenyl)sulfonyl]-1,4-diazepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-bis[(3,4-difluorophenyl)sulfonyl]-1,4-diazepane involves its interaction with specific molecular targets. The sulfonyl groups can interact with biological molecules, potentially inhibiting or modifying their function. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with enzymes and proteins involved in critical biological processes .

Comparison with Similar Compounds

1,4-bis[(3,4-difluorophenyl)sulfonyl]-1,4-diazepane can be compared with similar compounds such as:

    3,4-Difluorobenzenesulfonyl chloride: Used as a precursor in the synthesis of the target compound.

    Bis(4-fluorophenyl) sulfone: Another sulfone derivative with different substitution patterns.

    4,4’-Difluorodiphenyl sulfone: Similar in structure but with different functional groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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